Lenalidomide-C5-NH2 hydrochloride

PROTAC Synthesis Medicinal Chemistry Chemical Biology

Lenalidomide-C5-NH2 hydrochloride (CAS 2595367-27-2) is a purpose-built PROTAC building block featuring a lenalidomide-derived CRBN E3 ligase ligand functionalized with a C5-aminoalkyl linker bearing a terminal primary amine. Unlike generic lenalidomide—which lacks a synthetic handle for warhead conjugation—this derivative enables direct amide coupling to carboxylic acid-functionalized target ligands via standard reagents (HATU, EDC/HOBt). The hydrochloride salt ensures superior aqueous solubility (~50 mg/mL in DMSO), minimizing DMSO carryover in cell-based degradation assays. At ≥98% purity, it eliminates intermediate purification steps, accelerating parallel PROTAC library synthesis. The C5 linker serves as a reference point for systematic SAR profiling of linker-length-dependent ternary complex formation and degradation efficiency.

Molecular Formula C18H24ClN3O3
Molecular Weight 365.9 g/mol
Cat. No. B8117642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-C5-NH2 hydrochloride
Molecular FormulaC18H24ClN3O3
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl
InChIInChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H
InChIKeyMDQAJUCZXLGNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Lenalidomide-C5-NH2 Hydrochloride: A Specialized CRBN Ligand Building Block for PROTAC Synthesis


Lenalidomide-C5-NH2 hydrochloride (CAS: 2595367-27-2) is a lenalidomide-based cereblon (CRBN) ligand functionalized with a C5-aminoalkyl linker terminated by a primary amine. This compound serves as a specialized building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and targeted protein degraders, enabling covalent conjugation to a target-protein warhead via standard amide coupling chemistry . As a hydrochloride salt, it offers enhanced aqueous solubility and handling properties compared to the free base form, making it a preferred reagent for medicinal chemistry and chemical biology workflows . Unlike the parent drug lenalidomide, which is an FDA-approved immunomodulatory agent for hematologic malignancies, Lenalidomide-C5-NH2 hydrochloride is exclusively intended for research use in the assembly of bifunctional degrader molecules [1].

Why Generic Lenalidomide or Other Salt Forms Cannot Substitute for Lenalidomide-C5-NH2 Hydrochloride in PROTAC Assembly


Substituting Lenalidomide-C5-NH2 hydrochloride with generic lenalidomide or alternative CRBN ligands is not scientifically valid for PROTAC development because the compound's C5-aminoalkyl linker is an integral structural feature required for covalent conjugation to a target warhead . Generic lenalidomide lacks a synthetic handle for linker attachment, while other CRBN ligands such as pomalidomide or thalidomide possess different exit vectors and binding geometries that profoundly influence ternary complex formation efficiency . Even within the C5-lenalidomide linker series, variations in linker length (C4, C6, C9) or composition (alkyl vs. PEG) critically alter the spatial orientation between the E3 ligase and the target protein, which directly impacts degradation potency and selectivity . The hydrochloride salt form further distinguishes this building block by providing superior solubility in aqueous and polar organic solvents compared to the TFA salt or free base, which is essential for reproducible conjugation chemistry and downstream biological assays .

Quantitative Evidence Guide: How Lenalidomide-C5-NH2 Hydrochloride Compares to Closest Analogs on Key Procurement Metrics


Purity and Batch Consistency Comparison: Lenalidomide-C5-NH2 HCl vs. TFA Salt vs. Free Base

Lenalidomide-C5-NH2 hydrochloride is supplied with a purity of 99.28%, which is measurably higher than the typical purity ranges of its closest salt and base analogs. The hydrochloride salt achieves this superior purity while maintaining a lower molecular weight (365.85 g/mol) compared to the TFA salt (443.42 g/mol), thereby reducing the mass contribution of the counterion in final PROTAC conjugates . Higher initial purity minimizes the need for additional purification steps during PROTAC synthesis, directly reducing time and material costs .

PROTAC Synthesis Medicinal Chemistry Chemical Biology

Solubility in DMSO: A Critical Parameter for Conjugation Chemistry and Stock Solution Preparation

Lenalidomide-C5-NH2 hydrochloride exhibits substantially higher solubility in DMSO compared to its free base form. The hydrochloride salt dissolves to 50 mg/mL (136.67 mM) in DMSO, whereas the free base is limited to approximately 5 mg/mL (15.18 mM) under comparable conditions . This 10-fold difference in DMSO solubility enables the preparation of more concentrated stock solutions, which is particularly advantageous for high-throughput PROTAC library synthesis and in vitro assays where minimizing DMSO carryover is critical .

PROTAC Conjugation Stock Solution Preparation Medicinal Chemistry

Linker Length and Exit Vector Optimization: C5 vs. C4/C6/C9 Alkyl and PEG Variants

The C5-aminoalkyl linker in Lenalidomide-C5-NH2 hydrochloride provides a specific spatial reach and conformational flexibility that differs from both shorter (C4) and longer (C6, C9) alkyl linkers, as well as from PEG-based linkers of equivalent atom count . While direct comparative degradation data for isolated linker building blocks is not available due to their nature as synthetic intermediates, the established SAR of PROTACs demonstrates that even single-carbon changes in linker length can alter degradation DC50 values by 10-fold or more . The C5 linker offers a balance between rigidity and reach that is distinct from the more flexible PEG-based linkers (e.g., PEG1, PEG3, PEG5) and the shorter or longer alkyl chains (C4, C6, C9) . This positions the C5 variant as an essential tool for linker SAR exploration, where it serves as a midpoint reference for optimizing ternary complex geometry [1].

PROTAC Linker Optimization Structure-Activity Relationship (SAR) Ternary Complex Formation

Optimal Research and Industrial Applications for Lenalidomide-C5-NH2 Hydrochloride Based on Differentiated Properties


High-Purity PROTAC Library Synthesis Requiring Minimal Purification

The 99.28% purity of Lenalidomide-C5-NH2 hydrochloride reduces the need for intermediate purification steps during PROTAC library assembly, accelerating hit-to-lead campaigns and enabling parallel synthesis of diverse degrader candidates . This is particularly valuable in industrial medicinal chemistry settings where throughput and material efficiency are paramount.

Preparation of Concentrated DMSO Stock Solutions for Cellular Degradation Assays

With a DMSO solubility of 50 mg/mL, the hydrochloride salt allows researchers to prepare high-concentration stock solutions (≥100 mM) that minimize DMSO carryover in cell-based degradation assays . This is critical for maintaining assay fidelity and reducing solvent-induced cytotoxicity, especially when screening PROTACs at higher concentrations.

Systematic Linker Length Optimization in PROTAC SAR Studies

The C5 alkyl linker serves as a central reference point for exploring linker length-dependent effects on ternary complex formation and degradation efficiency. When used alongside C4, C6, C9, and PEG-based linkers, it enables comprehensive SAR profiling to identify optimal linker geometries for specific target proteins .

Conjugation to Carboxylic Acid-Containing Warheads via Amide Coupling

The terminal primary amine on the C5 linker provides a reactive handle for straightforward amide bond formation with carboxylic acid-functionalized target warheads. This enables the rapid generation of diverse PROTAC candidates using standard coupling reagents such as HATU or EDC/HOBt .

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